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Compound of Interest

3-((4-Chlorobenzyl)oxy)piperidine
Compound Name:
hydrochloride

Cat. No.: B1455446

An In-depth Technical Guide to the Chemical Structure and Analysis of 3-((4-
Chlorobenzyl)oxy)piperidine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-((4-
Chlorobenzyl)oxy)piperidine hydrochloride, a key chemical intermediate in modern drug
discovery and development. Designed for researchers, scientists, and pharmaceutical
professionals, this document delves into the molecule's structural characteristics and outlines
the definitive analytical methodologies for its characterization and quality control. We will move
beyond procedural lists to explore the scientific rationale behind method selection, ensuring a
deep, applicable understanding of the compound's analytical landscape.

Introduction and Significance

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride belongs to the piperidine class of
heterocyclic compounds, which are integral scaffolds in a vast number of pharmaceuticals. The
specific combination of a piperidine ring, a flexible ether linkage, and a substituted aromatic
moiety makes this compound a versatile building block for synthesizing complex molecules with
potential therapeutic activities, particularly in areas like neuroscience.[1][2] Its hydrochloride
salt form is typically employed to enhance stability and aqueous solubility, which are critical
properties for pharmaceutical handling and formulation.
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Accurate and robust analytical characterization is paramount to ensure the identity, purity, and
quality of this intermediate, as these attributes directly impact the safety and efficacy of the final
active pharmaceutical ingredient (API). This guide establishes a framework for a
comprehensive analysis using orthogonal techniques, providing a self-validating system for
quality assurance.

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is defined by
three primary components: a saturated piperidine ring, a 4-chlorobenzyl group, and an ether
bridge connecting them at the 3-position of the piperidine. The nitrogen atom of the piperidine
ring is protonated, forming a hydrochloride salt.
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Figure 1. 2D Structure of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride.

The key physicochemical properties are summarized below. These values are fundamental for
designing analytical methods, understanding solubility, and planning synthetic modifications.
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Property Value Source
3-((4-
Chemical Name Chlorobenzyl)oxy)piperidine -
hydrochloride
3-(p-
Synonyms Chlorobenzyloxy)piperidine -
HCI
CAS Number 1220033-10-2 [3]
Molecular Formula C12H17CI2NO [4]
Molecular Weight 262.18 g/mol [4]
Appearance White to off-white solid Typical for similar salts

C1CC(NCC1)0CC2=CC=C(C
SMILES -
=C2)CI.Cl

inChl K Information not readily
n e -
y available

Structural Insights:

Piperidine Ring: The non-aromatic, saturated ring provides conformational flexibility. As a
secondary amine, its nitrogen is basic and readily forms the hydrochloride salt.

Ether Linkage: This C-O-C bond introduces polarity and acts as a flexible spacer, which can
be critical for orienting the molecule to interact with biological targets.

4-Chlorobenzyl Group: The aromatic ring serves as a rigid, planar structure. The chlorine
atom at the para-position increases lipophilicity and can participate in specific interactions,
such as halogen bonding.[3]

Hydrochloride Salt: The salt form significantly enhances the compound's solubility in polar
solvents, including water and alcohols, which is advantageous for both analysis and
subsequent reaction chemistry.
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Spectroscopic Characterization: A Multi-faceted
Approach

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. A combination of
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy
Is essential for complete structural elucidation and identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of
the molecule. Experiments are typically conducted in a deuterated solvent such as Deuterium
Oxide (D20), Methanol-d4 (CD30OD), or Dimethyl Sulfoxide-de (DMSO-ds).

Rationale for Solvent Choice: The choice of solvent is critical. D20 is suitable due to the salt's
solubility, but the N-H and O-H protons will exchange and become invisible. DMSO-ds is often
preferred as it solubilizes the salt and allows for the observation of exchangeable protons.

Expected *H NMR Signals (400 MHz, DMSO-ds):
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Proton
Assignment
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Chemical Shift
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ring. The para-
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characteristic
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pattern.

Benzyl (-O-CH2-
Ar)
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Methylene
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Singlet 2H to both an
oxygen and an

aromatic ring.

Piperidine (-O-
CH-)

3.80 - 3.95

The proton on
the carbon

bearing the ether

Multiplet 1H

oxygen is
significantly
deshielded.

Piperidine (-CH2-
NH2+-)
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Expected 3C NMR Signals (100 MHz, DMSO-de):

Approx. Chemical Shift (0,

Carbon Assignment Rationale
ppm)
) Quaternary carbon attached to
Aromatic (C-Cl) 1315 )
chlorine.
Quaternary aromatic carbon
Aromatic (C-CHz) 137.5 attached to the benzylic
carbon.
Aromatic (CH) 128.5, 130.0 Protonated aromatic carbons.
Benzylic carbon deshielded by
Benzyl (-O-CH2-Ar) 69.5 ]
the adjacent oxygen.
o Carbon bearing the ether
Piperidine (-O-CH-) 75.0 ) )
oxygen, highly deshielded.
o Carbons adjacent to the
Piperidine (-CHz-NH2%-) 43.0, 45.0 )
charged nitrogen.
o Remaining aliphatic carbons in
Piperidine (other -CHz-) 25.0, 28.0

the ring.

Protocol: NMR Sample Preparation and Acquisition

o Preparation: Accurately weigh 5-10 mg of 3-((4-Chlorobenzyl)oxy)piperidine
hydrochloride.

o Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds)
in a standard 5 mm NMR tube.
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e Acquisition: Record *H and *3C NMR spectra on a 400 MHz (or higher) spectrometer at room
temperature.

» Analysis: Process the data (Fourier transform, phase correction, and baseline correction)
and integrate the *H signals. Assign peaks based on chemical shifts, multiplicities, and
correlation experiments (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and gain structural information from
fragmentation patterns. Electrospray lonization (ESI) in positive ion mode is the preferred
method for this charged, polar molecule.

Expected Observations (ESI+):

o Parent lon: The analysis will detect the free base of the molecule as the protonated
molecular ion [M+H]*.

o Free Base Formula: C12H16CINO
o Expected m/z: 226.0993

« |sotopic Pattern: A crucial diagnostic feature is the chlorine isotope pattern. Two peaks will be
observed for any chlorine-containing fragment: one for the 3>Cl isotope and a second,
smaller peak at M+2 for the 37Cl isotope, with a relative intensity ratio of approximately 3:1.

Primary Fragmentation Pathway: The most common fragmentation involves the cleavage of the
benzylic C-O bond, which is energetically favorable as it leads to the formation of a stable 4-
chlorobenzyl cation.

[M+H]*
m/z 226/228

Benzylic C-O Cleavage Benzylic C-O Cleavage

4-Chlorobenzyl Cation
[C7HeCII*
m/z 125/127

3-Hydroxypiperidine Radical Cation
[CsH1oNO]*
m/z 100
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Caption: Key MS fragmentation pathways.

Protocol: ESI-MS Analysis

o Preparation: Prepare a dilute solution of the sample (~10-50 pg/mL) in a suitable solvent
mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the
piperidine nitrogen remains protonated.

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

e Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

o Tandem MS (MS/MS): Select the parent ion (m/z 226.1) for collision-induced dissociation
(CID) to generate and analyze fragment ions, confirming the proposed fragmentation
pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the presence of key functional
groups, confirming the overall structure.

Expected Characteristic Absorption Bands:
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Wavenumber . . . .
( 1 Vibration Type Functional Group Rationale
cm-

The broad, strong
absorption is
3200-2700 (broad) N*-H Stretch Piperidinium ion characteristic of a

secondary amine salt.

[5]

C-H bonds on the

benzene ring.

3100-3000 C-H Stretch Aromatic

C-H bonds of the
2950-2850 C-H Stretch Aliphatic piperidine and benzyl
CHz groups.[5]

o Skeletal vibrations of
~1600, ~1490 C=C Stretch Aromatic Ring _
the benzene ring.

The asymmetric
stretch of the ether

~1100 (strong) C-O-C Stretch Ether linkage is typically a
strong, prominent
band.

Out-of-plane bending
) confirms the 1,4-
~810 C-H Bend Aromatic (para-subst.) ) o
disubstitution pattern

on the benzene ring.

) Vibration of the
~750 C-ClI Stretch Aryl Halide )
carbon-chlorine bond.

Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

e Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No
further preparation is needed.

e Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400
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cm™1,

e Analysis: Identify the characteristic peaks and compare them to the expected values to
confirm the presence of all key functional groups.

Chromatographic Purity Assessment: High-
Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and for
quantifying the compound in various matrices. A reversed-phase HPLC (RP-HPLC) method
with UV detection is the most appropriate choice.

Rationale for Method Design:

o Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and effectiveness
in retaining moderately polar compounds like the analyte.

* Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier (like
acetonitrile) is used. The acid (e.g., formic or phosphoric acid) serves to keep the piperidine
nitrogen protonated and suppress the silanol groups on the stationary phase, leading to
sharp, symmetrical peaks.

» Detection: The chlorobenzyl group contains a strong chromophore, making UV detection
highly sensitive. A wavelength of approximately 225 nm is typically optimal for detection.

Sample Preparation HPLC System Data Analysis

Ge s ;;F:Lr?ns;mz onase) }—>{ Filter through 0.45 um Syringe Fitter |—#»{ Inject 10 L onto C18 Column |—» (Ef;cr:téz gnﬁr:\a:n‘/ev:g;igg) UV Detection at 225 anmegrate ChrumatogvarrHa\cu\ate Purity (% AreaD
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Caption: Standard workflow for HPLC purity analysis.

Protocol: RP-HPLC Purity Method
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» Mobile Phase Preparation:
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL in a 50:50
mixture of Mobile Phase A and B.

o Chromatographic Conditions:
o Column: C18, 4.6 x 150 mm, 5 pum particle size.
o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Detection Wavelength: 225 nm.
o Injection Volume: 10 pL.
o Gradient Program:

0-2 min: 30% B

2-15 min: 30% to 80% B

15-17 min: 80% B

17.1-20 min: 30% B (re-equilibration)

o Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the
area of the main peak by the total area of all peaks and multiplying by 100. The retention
time of the main peak serves as an identifier.

Conclusion

The comprehensive analysis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride requires
an orthogonal set of analytical techniques. NMR spectroscopy provides definitive structural
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confirmation, Mass Spectrometry verifies the molecular weight and key structural motifs, FT-IR
offers rapid functional group identification, and HPLC confirms the purity with high sensitivity.
The protocols and rationale detailed in this guide establish a robust, self-validating framework
for the quality control of this important pharmaceutical intermediate, ensuring its suitability for
use in drug synthesis and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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